molecular formula C19H17ClF3N7S B4624686 N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1,3,4-THIADIAZOL-2-YL)AMINE

N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1,3,4-THIADIAZOL-2-YL)AMINE

Cat. No.: B4624686
M. Wt: 467.9 g/mol
InChI Key: XQKOKUJVOKRIRR-UHFFFAOYSA-N
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Description

N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1,3,4-THIADIAZOL-2-YL)AMINE is a useful research compound. Its molecular formula is C19H17ClF3N7S and its molecular weight is 467.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine is 467.0906769 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Monitoring and Metabolites

Research on similar compounds, such as etridiazole (a thiadiazole derivative) and its metabolites, indicates the development of sensitive analytical procedures for detecting these chemicals and their metabolites in biological samples. For instance, etridiazole and its metabolites have been synthesized and quantitatively determined in urine samples of rats and humans, showcasing the potential for biological monitoring of such compounds (van Welie et al., 2005).

Exposure to Carcinogenic Compounds

Studies on heterocyclic amines (HAs) and their presence in cooked foods highlight the continuous human exposure to potentially carcinogenic compounds through diet. The carcinogenic potential of HAs, such as PhIP and MeIQx found in cooked meats, underscores the importance of monitoring dietary exposure to assess risks to human health (Wakabayashi et al., 1993).

Metabolism and Excretion

Research on mirabegron, a β3-adrenoceptor agonist, which shares structural similarities with thiadiazole compounds, provides insights into the absorption, metabolism, and excretion patterns of these chemicals in humans. Such studies are crucial for understanding the pharmacokinetics and potential biological effects of related compounds (Takusagawa et al., 2012).

Potential Toxicity and Environmental Contamination

Investigations into the levels of polybrominated diphenyl ethers (PBDEs) in human milk in the U.S. point to the rising concern about environmental contaminants and their bioaccumulation, suggesting potential toxicity to nursing infants. These studies highlight the need for more research on the environmental and health impacts of various chemical compounds, including those structurally related to the query compound (Schecter et al., 2003).

Properties

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3N7S/c1-12-10-15(19(21,22)23)27-30(12)9-7-17-25-26-18(31-17)24-16-6-8-29(28-16)11-13-4-2-3-5-14(13)20/h2-6,8,10H,7,9,11H2,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKOKUJVOKRIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1,3,4-THIADIAZOL-2-YL)AMINE
Reactant of Route 2
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1,3,4-THIADIAZOL-2-YL)AMINE
Reactant of Route 3
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1,3,4-THIADIAZOL-2-YL)AMINE
Reactant of Route 4
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1,3,4-THIADIAZOL-2-YL)AMINE
Reactant of Route 5
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1,3,4-THIADIAZOL-2-YL)AMINE
Reactant of Route 6
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-(5-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1,3,4-THIADIAZOL-2-YL)AMINE

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